molecular formula C7H7ClO3 B13089132 5-Chloro-3-methoxycatechol

5-Chloro-3-methoxycatechol

Cat. No.: B13089132
M. Wt: 174.58 g/mol
InChI Key: BZBCKNGIVAGPGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-3-methoxycatechol is a substituted catechol derivative offered for research purposes only. This compound is not intended for diagnostic or therapeutic use. Chlorinated and methoxylated catechols are valuable intermediates in synthetic organic chemistry. Researchers utilize such compounds as precursors in the synthesis of more complex molecules, particularly in the development of potential pharmaceuticals and agrochemicals. The molecular structure, featuring both chloro and methoxy substituents on the catechol ring, makes it a versatile building block for exploring structure-activity relationships and for use in metal-catalyzed coupling reactions. In biochemical research, catechol derivatives are known to interact with various enzymes and cellular pathways. They can act as substrates or inhibitors for enzymes such as catechol-O-methyltransferase (COMT) and are studied in the context of oxidative stress and redox biology. The specific physicochemical properties and mechanism of action of this compound are areas of ongoing investigation in scientific laboratories. Disclaimer: The information presented is for illustrative purposes only and is based on the general properties of catechol derivatives. The specific data for this compound should be confirmed with analytical certificates and safety data sheets from a qualified supplier.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7ClO3

Molecular Weight

174.58 g/mol

IUPAC Name

5-chloro-3-methoxybenzene-1,2-diol

InChI

InChI=1S/C7H7ClO3/c1-11-6-3-4(8)2-5(9)7(6)10/h2-3,9-10H,1H3

InChI Key

BZBCKNGIVAGPGS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)O)Cl

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry

Chemical Synthesis Approaches for Substituted Catechols

Several methods have been developed for the chemical synthesis of substituted catechols. dtic.mil One common approach begins with phenols, which are converted to salicylaldehydes and then undergo oxidation to form the corresponding catechols. researchgate.net This process can be conveniently performed as a one-pot procedure. researchgate.net Another strategy involves the oxidation of phenols to ortho-quinones, followed by reduction to yield catechols. nih.gov However, this method can sometimes result in a mixture of catechol and para-hydroquinone. nih.gov

A notable pathway involves the use of 3-methoxycatechol (B1210430) as a precursor. For instance, it has been utilized in the electro-organic synthesis of coumestan (B1194414) derivatives. glpbio.comresearchgate.net The electrochemical oxidation of 3-methoxycatechol in the presence of nucleophiles like barbituric acid derivatives leads to the formation of new dispiropyrimidine derivatives. researchgate.net

Precursor CompoundReaction TypeProduct
PhenolsOrtho-formylation followed by Dakin oxidationSubstituted Catechols
PhenolsOxidation to o-quinone followed by reductionSubstituted Catechols
3-MethoxycatecholElectrochemical oxidation with barbituric acidDispiropyrimidine derivatives
3-Methylcatechol (B131232)Friedel-Crafts condensation with chloroacetyl chlorideω-Chloro-3,4-dihydroxy-2-methylacetophenone

This table summarizes various precursor compounds and the types of reactions they undergo to produce substituted catechols and related derivatives.

Achieving regioselectivity is a critical aspect of synthesizing substituted catechols. One effective method is the silanol-directed, Pd-catalyzed C–H oxygenation of phenols. nih.govacs.org This technique is highly site-selective and can be applied to both electron-neutral and electron-poor phenols. nih.govacs.org The process involves a silanol-directed acetoxylation, followed by an acid-catalyzed cyclization to form a cyclic silicon-protected catechol, which is then desilylated to yield the final catechol product. nih.govacs.org

Another strategy for regioselective functionalization involves the oxidative functionalization of catechols that have an electron-withdrawing group at the 3-position. jst.go.jpnih.gov Using phenyliodine(III) diacetate (PIDA) and heteroarene nucleophiles, this method allows for functionalization at the C4 position. jst.go.jpnih.gov The reaction proceeds through an ortho-benzoquinone intermediate that undergoes regioselective nucleophilic addition. jst.go.jpnih.gov

Enzymatic Synthesis of Structurally Related Catechols

Biocatalysis offers a powerful alternative to chemical synthesis, often providing high efficiency and selectivity under mild conditions. wur.nlnih.gov Enzymes like monooxygenases and dioxygenases are particularly useful for producing substituted catechols. nih.govresearchgate.net

Monooxygenases and dioxygenases are key enzymes in the microbial degradation of aromatic compounds and can be harnessed for the synthesis of catechols. nih.govresearchgate.netsci-hub.se For instance, nitroarene dioxygenases can catalyze the direct synthesis of highly substituted catechols from nitroaromatic compounds. dtic.mil This reaction involves the regiospecific attack at the nitro-substituted position and spontaneous rearomatization to form the catechol. dtic.mil

Toluene (B28343) dioxygenase from Pseudomonas putida is another well-studied enzyme that converts toluene to 3-methylcatechol in a two-step process. wur.nl This biocatalytic route is highly specific, avoiding the mixture of isomers often seen in chemical synthesis. wur.nl Similarly, monooxygenases from Pseudomonas azelaica can produce catechols from 2-substituted phenols. wur.nl

Protein engineering plays a crucial role in tailoring the catalytic properties of enzymes for specific applications. sci-hub.senih.gov By modifying the active site of enzymes like catechol 1,2-dioxygenase, it is possible to alter their substrate specificity and enhance their activity towards non-natural substrates. nih.gov

For example, site-specific and site-saturation mutagenesis of the catalytic pocket of a catechol 1,2-dioxygenase has been used to redesign the pocket shape for improved catalysis on bulky derivatives. nih.gov Specific mutations have been shown to invert substrate preference, for instance, favoring 4-chlorocatechol, and even enabling activity on substrates like 4,5-dichlorocatechol (B118185). nih.gov Similarly, random mutagenesis of the gene encoding catechol 2,3-dioxygenase has generated enzyme variants with enhanced activity against substrates like 4-chlorocatechol. nih.gov Engineering non-conservative substrate recognition sites in extradiol dioxygenases has also been shown to broaden their substrate scope and improve their catalytic activity. au.dk

EnzymeEngineering StrategyOutcome
Catechol 1,2-dioxygenaseSite-specific mutagenesis of active siteInversion of specificity towards 4-chlorocatechol, activity on 4,5-dichlorocatechol. nih.gov
Catechol 2,3-dioxygenaseRandom mutagenesisIncreased activity towards 4-chlorocatechol. nih.gov
Extradiol dioxygenaseEngineering of non-conservative substrate recognition sitesBroader substrate scope and enhanced activity. au.dk

This table highlights examples of active site engineering to improve the properties of catechol-synthesizing enzymes.

Derivatization Strategies for 5-Chloro-3-methoxycatechol Analogues

Derivatization is a common technique used in analytical chemistry to modify a compound to make it more suitable for analysis, often by improving its volatility or detectability for gas chromatography (GC) and gas chromatography-mass spectrometry (GC/MS). researchgate.net For catechols, derivatization is often necessary to analyze them using these methods. A common two-step derivatization method involves methoxyamination followed by silylation. nih.gov

In the context of synthesis, derivatization can also refer to the chemical modification of a core structure to create a library of related compounds, or analogues. For instance, the catechol nucleus can be functionalized through various reactions. The electrochemical oxidation of catechols in the presence of different nucleophiles leads to a variety of derivatives. researchgate.net For example, the reaction of 3-methylcatechol with 1,3-cyclopentadiene via electrochemical oxidation yields new derivatives. researchgate.net Similarly, various picolinic acid derivatives have been synthesized from corresponding catechols, such as 3-methylcatechol and 4-chlorocatechol, using catechol 2,3-dioxygenase. tandfonline.com

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. For 5-chloro-3-methoxycatechol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed for a comprehensive structural assignment. While specific spectral data for this compound is not widely published, analysis of its diacetate derivative and related compounds allows for a detailed theoretical description.

Proton NMR Spectroscopic Analysis

In the ¹H NMR spectrum of this compound, distinct signals would be expected for the aromatic protons, the methoxy (B1213986) group protons, and the hydroxyl protons. The aromatic region would display two signals corresponding to the two protons on the benzene (B151609) ring. Due to their different electronic environments, these protons would appear as distinct doublets, with a small coupling constant characteristic of meta-coupling.

The methoxy group (-OCH₃) would present as a sharp singlet, typically in the range of 3.8-4.0 ppm, shifted downfield due to the deshielding effect of the adjacent oxygen atom. The two hydroxyl (-OH) protons would each give rise to a broad singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature.

For comparison, the ¹H NMR data for the diacetate of this compound would show the aromatic protons and the methoxy protons, with the hydroxyl protons being replaced by acetyl groups, which would introduce new singlet signals for the methyl protons of the acetate (B1210297) groups.

Table 1: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
Aromatic H~6.5-7.0Doublet~2-3 (meta-coupling)
Aromatic H~6.5-7.0Doublet~2-3 (meta-coupling)
Methoxy H (-OCH₃)~3.9SingletN/A
Hydroxyl H (-OH)VariableBroad SingletN/A
Hydroxyl H (-OH)VariableBroad SingletN/A

Carbon-13 NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, seven distinct signals would be anticipated, corresponding to the seven carbon atoms in the molecule. The chemical shifts of the carbon atoms in the aromatic ring are influenced by the substituents (chloro, methoxy, and two hydroxyl groups).

The carbons bearing the hydroxyl and methoxy groups would be significantly deshielded and appear at lower field (higher ppm values). The carbon atom attached to the chlorine atom would also experience a downfield shift. The methoxy carbon would appear as a distinct signal in the upfield region of the aromatic signals. The number of signals confirms the asymmetry of the molecule. sigmaaldrich.com

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Atom Predicted Chemical Shift (ppm)
C-Cl~120-130
C-OCH₃~145-155
C-OH~140-150
C-OH~140-150
C-H~100-115
C-H~100-115
-OCH₃~55-65

Two-Dimensional NMR Techniques

To definitively assign the proton and carbon signals and to confirm the connectivity within the this compound molecule, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. In the case of this compound, a cross-peak would be observed between the two aromatic protons, confirming their meta-relationship.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. columbia.edu This would allow for the unambiguous assignment of each aromatic carbon signal to its attached proton. The methoxy carbon signal would also show a correlation to the methoxy proton singlet.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds away. columbia.edu This is particularly useful for identifying quaternary carbons (those without attached protons). For instance, the aromatic protons would show correlations to the carbons bearing the chloro, methoxy, and hydroxyl groups, confirming their positions on the ring. The methoxy protons would show a correlation to the carbon atom of the aromatic ring to which the methoxy group is attached.

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of this compound with high precision. This allows for the calculation of the molecular formula (C₇H₇ClO₃), confirming the elemental composition. The presence of a chlorine atom would be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺) and its M+2 peak in a ratio of approximately 3:1. dtic.mil The exact mass of this compound is 174.0080 g/mol . chemsrc.com

Table 3: High-Resolution Mass Spectrometry Data for this compound

Parameter Value
Molecular FormulaC₇H₇ClO₃
Exact Mass174.0080
Molecular Weight174.58

Fragmentation Pattern Analysis

Common fragmentation pathways would likely include:

Loss of a methyl radical (•CH₃): A significant fragment would be expected at M-15, resulting from the cleavage of the methoxy group.

Loss of a chlorine radical (•Cl): A fragment corresponding to the loss of the chlorine atom (M-35) would also be a probable fragmentation pathway. dtic.mil

Loss of carbon monoxide (CO): Catechol derivatives often undergo the loss of CO from the aromatic ring.

Formation of a tropylium (B1234903) ion: The aromatic ring itself can rearrange to form stable fragment ions.

The relative intensities of these fragment ions in the mass spectrum would provide a unique fingerprint for this compound, aiding in its identification.

Infrared and Ultraviolet-Visible Spectroscopy

Spectroscopic methods are essential for confirming the molecular structure of this compound by identifying its key functional groups and conjugated systems.

While comprehensive, peer-reviewed spectral libraries for this compound are not widely published, its characteristic spectroscopic features can be predicted based on the known absorptions of its constituent functional groups. The acetate derivative, this compound acetate, has been analyzed using Fourier Transform Infrared Spectroscopy (FT-IR) as part of broader chemical studies researchgate.netacs.orgresearchgate.net.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to display a combination of absorption bands characteristic of its phenolic hydroxyl groups, methoxy group, chloro-substituted aromatic ring, and ether linkage.

Expected IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
Hydroxyl (O-H) Stretching, H-bonded 3500 - 3300 (broad)
Aromatic C-H Stretching 3100 - 3000
Alkyl C-H (in -OCH₃) Stretching 2950 - 2850
Aromatic C=C Ring Stretching 1600 - 1500
C-O (Aryl ether & Phenol) Stretching 1300 - 1200

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of catechols is dominated by π→π* transitions within the aromatic ring. The presence of substituents alters the energy of these transitions, causing shifts in the maximum absorption wavelength (λmax). The hydroxyl (-OH) and methoxy (-OCH₃) groups are powerful auxochromes that typically cause a bathochromic shift (to longer wavelengths) and a hyperchromic effect (increased absorbance). The chloro group also influences the spectrum. Studies involving the degradation of 4-chloroguaiacol have identified this compound as an intermediate product, with its identification confirmed by comparison with pure standards using a UV-vis diode array detector, indicating it has a distinct and measurable UV-Vis absorption profile researchgate.net.

Electrochemical Characterization of Redox Properties

The redox chemistry of catechols is a defining feature of their chemical behavior, playing a crucial role in various chemical and biological processes nih.gov. The oxidation of the catechol moiety to its corresponding o-benzoquinone is the central reaction, and its energetics are highly sensitive to the nature of ring substituents nih.gov.

Cyclic voltammetry is a powerful technique used to study the redox processes of catechol derivatives. In a typical cyclic voltammogram for a catechol, an anodic peak is observed corresponding to the oxidation of the catechol to an o-benzoquinone. This process involves the transfer of two electrons and two protons.

Catechol ⇌ o-benzoquinone + 2e⁻ + 2H⁺

The reversibility of this reaction, indicated by the presence and characteristics of a corresponding cathodic peak on the reverse scan, depends on the stability of the generated o-benzoquinone, which is also influenced by substituents and the experimental conditions.

The redox potential of a catechol is a quantitative measure of the ease with which it undergoes oxidation. This potential is significantly influenced by the electronic effects (inductive and resonance) of its substituents.

Electron-Donating Groups (EDGs): The methoxy (-OCH₃) group on the this compound ring is primarily an electron-donating group due to its strong resonance effect (+R), which outweighs its inductive electron-withdrawing effect (-I) nih.govmsu.edu. EDGs increase the electron density on the aromatic ring, stabilizing the resulting oxidized (quinone) form. This makes the molecule easier to oxidize, thereby lowering its redox potential compared to unsubstituted catechol.

Electron-Withdrawing Groups (EWGs): The chlorine (-Cl) substituent is an electron-withdrawing group, primarily through its inductive effect (-I) msu.eduresearchgate.net. This effect decreases the electron density of the ring, making it more difficult to remove electrons. Consequently, EWGs make the molecule more difficult to oxidize and increase its redox potential researchgate.net.

Conceptual Influence of Substituents on Catechol Redox Potential

Compound Substituent(s) Primary Electronic Effect Expected Impact on Redox Potential (vs. Catechol)
Catechol None Reference N/A
3-Methoxycatechol (B1210430) -OCH₃ Electron Donating (+R) Lower (Easier to oxidize) nih.gov
4-Chlorocatechol -Cl Electron Withdrawing (-I) Higher (Harder to oxidize) researchgate.net

Biochemical Pathways and Enzymatic Transformations

Enzymatic Cleavage Mechanisms of Halogenated Catechols

The central strategy in the bacterial catabolism of aromatic compounds, including halogenated catechols, involves the enzymatic cleavage of the aromatic ring. This is primarily accomplished by two major classes of enzymes: catechol 1,2-dioxygenases, which catalyze ortho-cleavage, and catechol 2,3-dioxygenases, responsible for meta-cleavage.

Ortho-Cleavage Pathway via Catechol 1,2-Dioxygenases

The ortho-cleavage pathway, also known as the modified ortho-cleavage pathway when dealing with chlorinated compounds, is a central route for the degradation of chlorocatechols. nih.govasm.org This pathway is initiated by catechol 1,2-dioxygenases (C12Os), which are non-heme Fe(III)-dependent metalloenzymes. nih.govasm.orgresearchgate.net These enzymes catalyze the intradiol cleavage of the catechol ring, breaking the bond between the two hydroxyl-bearing carbon atoms and incorporating two atoms of molecular oxygen to form muconic acid derivatives. researchgate.netijsr.netjmb.or.krnih.gov

In the context of substituted catechols, such as 5-chloro-3-methylcatechol (B1196421), a structurally related compound, degradation proceeds exclusively through the ortho-cleavage pathway. researchgate.netuni-stuttgart.de This process is catalyzed by chlorocatechol 1,2-dioxygenases, a type of C12O with a higher affinity for chlorinated substrates. jmb.or.kr The enzymatic reaction transforms the chlorocatechol into a corresponding chlorinated cis,cis-muconic acid. ijsr.netacs.org For instance, 3,5-dichlorocatechol (B76880) is converted to 2,4-dichloro-cis,cis-muconic acid. acs.org Similarly, 5-chloro-3-methylcatechol is transformed by chlorocatechol 1,2-dioxygenase, leading to dehalogenation in subsequent steps. nih.gov While direct studies on 5-chloro-3-methoxycatechol are limited, it is anticipated to follow an analogous ortho-cleavage mechanism, yielding a chlorinated muconic acid derivative. vulcanchem.com

The efficiency of this pathway is dependent on the specific C12O and the substitution pattern of the catechol. Some C12Os exhibit broad substrate specificity, acting on a variety of chlorinated and methylated catechols. jmb.or.krnih.gov

Meta-Cleavage Pathway Considerations for Substituted Catechols

The meta-cleavage pathway represents an alternative route for catechol degradation, initiated by extradiol-cleaving enzymes known as catechol 2,3-dioxygenases. nih.govresearchgate.net These enzymes cleave the aromatic ring adjacent to one of the hydroxyl groups. jmb.or.kr The meta-cleavage pathway is a major route for the breakdown of many aromatic compounds and their methylated derivatives. researchgate.netnih.govnih.gov

However, the applicability of the meta-cleavage pathway to halogenated catechols, particularly those with chlorine substituents at certain positions, is often limited. The degradation of chloroaromatics via meta-cleavage of 3-chlorocatechol (B1204754) has been considered challenging due to the potential for the accumulation of toxic intermediates. nih.gov Despite this, some bacteria, such as Pseudomonas putida GJ31, have been shown to utilize a meta-cleavage pathway for 3-chlorocatechol without apparent toxic effects. nih.gov

For some substituted catechols, both ortho- and meta-cleavage pathways can be active simultaneously. jmicrobiol.or.kr For example, pyrocatechase from Pseudomonas arvilla C-1, an intradiol dioxygenase, has been shown to catalyze both intradiol and extradiol cleavage of 3-methylcatechol (B131232) and 3-methoxycatechol (B1210430). nih.gov This dual activity results in the formation of two different ring-fission products. nih.gov The presence of a methoxy (B1213986) group, as in this compound, might influence the potential for meta-cleavage, although the ortho-pathway is generally favored for many chlorocatechols. vulcanchem.com

Role of Dioxygenases in Initial Aromatic Ring Activation

Dioxygenases are pivotal in initiating the degradation of aromatic compounds by activating the stable aromatic ring. These enzymes incorporate molecular oxygen, leading to ring cleavage and the formation of aliphatic products that can enter central metabolic pathways.

Catechol 1,2-Dioxygenase Activity on Halogenated Methylcatechols

Catechol 1,2-dioxygenases (C12Os) are crucial for the ortho-cleavage of halogenated catechols. asm.orgijsr.net There are different types of C12Os, with chlorocatechol 1,2-dioxygenases (Type II C12Os) showing enhanced activity towards chlorinated substrates compared to the classical C12Os (Type I). jmb.or.kr These enzymes are induced during the degradation of chlorinated aromatic compounds. jmb.or.kr

Research on Alcaligenes eutrophus JMP 134 demonstrated that 5-chloro-3-methylcatechol, an intermediate in the degradation of 4-chloro-2-methylphenoxyacetic acid, is metabolized via the ortho-cleavage pathway. uni-stuttgart.de This involves a C12O that converts the catechol into its corresponding muconic acid. uni-stuttgart.de Similarly, Rhodococcus opacus 1CP utilizes a chlorocatechol 1,2-dioxygenase for the degradation of 3-chlorocatechol. nih.gov The enzyme from Pseudomonas chlororaphis RW71, TetC, has a particularly broad substrate range, effectively transforming highly chlorinated catechols like 4,5-dichloro-, 3,4,5-trichloro-, and tetrachlorocatechol. nih.govnih.gov This highlights the adaptability of C12Os to various halogenated catechols.

Substrate Specificity and Kinetic Properties of Catechol Dioxygenases

The substrate specificity and kinetic properties of catechol dioxygenases are key determinants of their role in degradation pathways. C12Os generally exhibit a range of affinities and turnover rates for different substituted catechols.

For instance, the C12O from Stenotrophomonas maltophilia KB2 shows high activity towards catechol and its methyl derivatives. nih.gov The C12O from Rhodococcus rhodochrous N75 displays broad substrate specificity, with low Kₘ values for halocatechols, indicating a high affinity for these substrates. jmb.or.kr The enzyme from Pseudomonas arvilla C-1 can oxidize a variety of catechol derivatives, including 3-methoxycatechol. nih.gov

The presence of substituents on the catechol ring significantly influences the enzyme's activity. The TetC enzyme from Pseudomonas chlororaphis RW71 shows competitive inhibition of catechol turnover in the presence of 4,5-dichlorocatechol (B118185) or tetrachlorocatechol, indicating these are effective substrates. nih.gov In contrast, 3-chlorocatechol is transformed simultaneously with other substrates, suggesting similar specificity constants. nih.gov The methoxy group in this compound may present a steric hindrance, potentially affecting its binding and turnover by some dioxygenases. vulcanchem.com

Kinetic Properties of Various Catechol 1,2-Dioxygenases

Enzyme SourceSubstrateKₘ (μM)Vₘₐₓ (U/mg of protein)Reference
Stenotrophomonas maltophilia KB2Catechol12.81218.8 nih.gov
Acinetobacter radioresistensCatechol-25.8 nih.gov
Rhodococcus opacus 1CPCatechol-9.6 nih.gov
Rhodococcus opacus 6aCatechol-55.5 nih.gov

Subsequent Enzymatic Steps in Degradation Pathways

Following the initial ring cleavage by dioxygenases, the resulting aliphatic acids undergo a series of enzymatic transformations. In the ortho-cleavage pathway of chlorocatechols, the chlorinated muconic acid is typically converted by a chloromuconate cycloisomerase. nih.govnih.gov This enzyme catalyzes the cyclization of the muconate, often accompanied by the elimination of the chlorine substituent as a chloride ion, a crucial dehalogenation step. ijsr.netnih.gov

The product of this reaction is a dienelactone, which is then acted upon by a dienelactone hydrolase. nih.gov The resulting product, maleylacetate (B1240894), is subsequently reduced by maleylacetate reductase to β-ketoadipate. nih.gov This final intermediate can then enter the tricarboxylic acid (TCA) cycle, completing the mineralization of the original aromatic compound. The entire sequence of reactions from the chlorocatechol to the TCA cycle intermediates is often referred to as the modified ortho pathway. nih.govnih.gov

Cofactor Requirements and Catalytic Mechanisms

The enzymes involved in the degradation of 5-chloro-3-methylcatechol and its metabolites often require specific cofactors for their catalytic activity. The initial ring-fission oxygenase that acts on 5-chloro-3-methylcatechol has been shown to require Fe²⁺ or Fe³⁺ and reduced glutathione (B108866) for its activity. portlandpress.com

The subsequent lactonizing enzyme, corresponding to the chloromuconate cycloisomerase, demonstrates a dependence on divalent metal ions. Its activity is stimulated by the presence of Mn²⁺, Mg²⁺, Co²⁺, and Fe²⁺. portlandpress.com In contrast, the delactonizing enzyme, or dienelactone hydrolase, which catalyzes the final step in this sequence, has not demonstrated a requirement for any specific cofactor. portlandpress.com The catalytic mechanism of chloromuconate cycloisomerase involves the precise positioning of the muconate substrate in the active site, facilitated by these metal cofactors, to enable the intramolecular cyclization and concurrent elimination of the chloride ion.

Microbial Degradation and Environmental Context

Bacterial Strains Capable of Degrading Halogenated Aromatic Compounds

Numerous bacterial strains have been identified that can degrade a wide variety of halogenated aromatic compounds, including chlorophenols, chlorobenzoates, and chlorotoluenes. These microorganisms are typically isolated from contaminated soils and wastewater treatment plants. sciepub.commdpi.comnih.gov

The isolation of bacteria with the ability to degrade persistent halogenated compounds is a key step in understanding and applying bioremediation technologies. mdpi.comnih.gov This process often involves enrichment cultures where the target compound is provided as the sole source of carbon and energy, selecting for microbes that can utilize it. nih.govmdpi.com Characterization of these isolates includes identifying the species and evaluating their degradation capabilities and metabolic pathways. mdpi.com

Several bacterial genera are well-known for their ability to break down these challenging compounds. Genera such as Pseudomonas, Burkholderia, Cupriavidus, Rhodococcus, and Arthrobacter are frequently cited in the literature for their catabolic versatility. nih.govresearchgate.netnih.govnih.gov For instance, Pseudomonas putida GJ31 has been shown to degrade chlorobenzene (B131634) via 3-chlorocatechol (B1204754) using a meta-cleavage pathway, a notable capability as this route can sometimes lead to toxic intermediates. nih.gov Similarly, Burkholderia sp. strain PS12 can initiate the degradation of chlorotoluenes and chlorobenzenes through dioxygenation. researchgate.netnih.govnih.gov

Table 1: Examples of Bacterial Strains Degrading Halogenated Aromatic Compounds
Bacterial StrainDegraded Compound(s)Key Metabolic Intermediate(s)Isolation Source
Pseudomonas putida GJ31Chlorobenzene, 3-Chlorobenzoate (B1228886)3-ChlorocatecholNot Specified nih.gov
Burkholderia sp. PS12Chlorotoluenes, Chlorobenzenescis-DihydrodihydroxybenzenesNot Specified nih.govnih.gov
Cupriavidus necator JMP1342,4-Dichlorophenoxyacetic acid (2,4-D), 2,4-Dichlorophenol (B122985)3,5-Dichlorocatechol (B76880), 4-ChlorocatecholNot Specified nih.govresearchgate.net
Arthrobacter chlorophenolicus A64-ChlorophenolHydroxyquinolNot Specified nih.gov
Comamonas testosteroni3-Chloroaniline, 4-ChlorophenolChlorocatecholsActivated Sludge sciepub.com

While single bacterial strains can effectively degrade many pollutants, microbial consortia—communities of different microbial species—are often more robust and efficient in breaking down complex mixtures of compounds or highly persistent chemicals. nih.govfrontiersin.orgresearchgate.netmdpi.com This enhanced capability stems from synergistic interactions, where the metabolic activities of different members complement each other. mdpi.com

In a consortium, the degradation process can be a multi-step collaboration. nih.gov One species might perform the initial breakdown of a complex molecule into simpler intermediates, which are then utilized by other species in the community. nih.govmdpi.com This division of labor can prevent the accumulation of toxic intermediate products that might inhibit the activity of a single strain. mdpi.com Furthermore, the diverse metabolic potential within a consortium provides greater adaptability to fluctuating environmental conditions and a broader range of substrates that can be degraded. nih.govresearchgate.net

Metabolic Routes for Precursors to 5-Chloro-3-methoxycatechol (Analogous to 5-Chloro-3-methylcatechol)

The formation of substituted chlorocatechols like 5-chloro-3-methylcatechol (B1196421), an analogue of this compound, is a common step in the degradation of various chlorinated aromatic pollutants. These precursors are typically transformed into catechols through hydroxylation or dioxygenation reactions before the aromatic ring is cleaved.

Chlorinated phenols are common environmental pollutants used in the production of pesticides, dyes, and drugs. nih.govresearchgate.net Aerobic bacterial degradation of monochlorophenols is typically initiated by a monooxygenase enzyme that hydroxylates the aromatic ring to form the corresponding chlorocatechol. nih.govmdpi.org For example, the degradation of 4-chloro-2-methylphenol (B52076) by a Gram-negative strain, S-1, proceeds through the formation of 5-chloro-3-methylcatechol, which then undergoes ortho-ring cleavage. nih.gov Similarly, the degradation of 2,4-dichlorophenol in Cupriavidus necator JMP222 involves its oxidation to 3,5-dichlorocatechol. nih.gov

Chlorinated anilines, another class of widespread pollutants, can also be converted to chlorocatechols. nih.govnih.gov Bacteria capable of using chloroanilines as a sole carbon and nitrogen source, such as strains of Comamonas and Delftia, have been isolated. sciepub.comnih.gov The degradation pathway involves an initial oxidative deamination of the chloroaniline to produce a chlorocatechol. sciepub.com

The microbial degradation of chlorotoluenes can proceed through two main pathways: oxidation of the methyl group or dioxygenation of the aromatic ring. researchgate.net The latter route leads to the formation of chloromethyl-substituted catechols. For instance, the degradation of toluene (B28343) and chlorobenzenes by Burkholderia sp. strain PS12 is initiated by a dioxygenase that incorporates both atoms of molecular oxygen into the aromatic ring, forming a cis-dihydrodihydroxybenzene (a cis-dihydrodiol). researchgate.netnih.govnih.gov This intermediate is then subjected to dehydrogenation, leading to the formation of a substituted catechol. researchgate.net Specifically, the degradation of 4-chlorotoluene (B122035) can result in the formation of 4-chloro-2,3-dihydroxy-1-methylbenzene (4-chloro-3-methylcatechol). researchgate.net

Genetic Basis of Degradation Pathways

The enzymatic machinery for degrading halogenated aromatic compounds is encoded by specific genes, which are often organized in operons and located on plasmids or the bacterial chromosome. nih.govresearchgate.net The mobility of plasmids facilitates the horizontal gene transfer of these degradation capabilities among different bacteria, promoting microbial adaptation to new pollutants. nih.gov

Key gene clusters involved in the degradation of chlorocatechols include the tfd, clc, and tcb operons. nih.gov The tfd genes, famously found on the pJP4 plasmid of Cupriavidus necator JMP134, encode the enzymes for the degradation of 2,4-D. nih.gov The clc operon, found on the pB13 plasmid of Pseudomonas knackmussii, and the tcb operon from Pseudomonas sp. P51 encode enzymes for the breakdown of chlorocatechols produced from chlorobenzenes. nih.gov

These operons typically encode a set of enzymes that carry out the sequential steps of the modified ortho-cleavage pathway. nih.govresearchgate.net This pathway is essential for mineralizing chlorocatechols and preventing the formation of toxic dead-end products that can occur with meta-cleavage pathways. nih.gov

Table 2: Key Genes and Enzymes in Chlorocatechol Degradation Pathways
GeneEnzyme EncodedFunction in PathwayExample Operon/Strain
tfdC / clcA / tcbCChlorocatechol 1,2-DioxygenaseCatalyzes the ortho (intradiol) cleavage of the chlorocatechol ring. nih.govresearchgate.nettfd (pJP4), clc (pB13), tcb (pP51) nih.gov
tfdD / clcB / tcbDChloromuconate CycloisomeraseConverts the ring-cleavage product (chloromuconate) to dienelactone. nih.govresearchgate.nettfd (pJP4), clc (pB13), tcb (pP51) nih.gov
tfdE / clcD / tcbEDienelactone HydrolaseHydrolyzes the dienelactone to maleylacetate (B1240894). nih.govresearchgate.nettfd (pJP4), clc (pB13), tcb (pP51) nih.gov
tfdF / tcbFMaleylacetate ReductaseReduces maleylacetate to 3-oxoadipate, which enters the TCA cycle. nih.govresearchgate.nettfd (pJP4), tcb (pP51) nih.gov
tcpAFlavin-dependent chlorophenol monooxygenaseHydroxylates chlorophenols to form chlorocatechols. researchgate.nettcp (pJP4) nih.gov

Identification and Characterization of Catabolic Genes

The biodegradation of chlorinated catechols is initiated by enzymes that catalyze the cleavage of the aromatic ring. The genetic basis for this degradation has been identified in various bacteria, providing insight into the potential mechanisms for this compound breakdown. Two primary pathways exist for catechol degradation: the ortho-cleavage pathway and the meta-cleavage pathway.

In the case of chlorobenzene degradation by Pseudomonas putida GJ31, a key intermediate is 3-chlorocatechol. asm.org This intermediate undergoes meta-cleavage, a reaction catalyzed by the enzyme chlorocatechol 2,3-dioxygenase (CbzE). nih.gov This enzyme is crucial as typical catechol 2,3-dioxygenases are often inactivated by 3-halocatechols. asm.org The gene encoding this specialized dioxygenase, cbzE, allows the bacterium to process the chlorinated intermediate without toxic effects. nih.gov

Similarly, the degradation of various chloroaromatics often proceeds through chlorocatechol intermediates, which are then funneled into the modified ortho-pathway. nih.gov This pathway involves a series of enzymes including chlorocatechol 1,2-dioxygenase, chloromuconate cycloisomerase, dienelactone hydrolase, and maleylacetate reductase to break down the aromatic ring and remove chlorine substituents. nih.gov For instance, the genes for chlorocatechol degradation in Ralstonia sp. strain JS705 show a unique combination of partially duplicated genes for chlorocatechol degradation and genes for a benzene-toluene type of aromatic ring dioxygenase. nih.gov

These findings suggest that the microbial degradation of this compound would likely depend on bacteria possessing specialized dioxygenase genes capable of cleaving its substituted catechol ring. The presence of both a chlorine and a methoxy (B1213986) group may require a specific suite of enzymes to handle the initial ring cleavage and subsequent dechlorination and demethoxylation steps.

Table 1: Key Catabolic Genes and Enzymes in Chlorinated Aromatic Degradation

Gene/Enzyme Cluster Function Organism Example Source Compound(s)
Chlorocatechol 2,3-dioxygenase (cbzE) Meta-cleavage of 3-chlorocatechol Pseudomonas putida GJ31 Chlorobenzene
tfd genes Ortho-cleavage pathway for chlorocatechols Ralstonia eutropha JMP134 2,4-Dichlorophenoxyacetic acid (2,4-D)
clc genes Ortho-cleavage of 3-chlorocatechol Pseudomonas putida 3-Chlorobenzoate

| Benzene-toluene dioxygenase | Initial oxidation of aromatic ring | Ralstonia sp. JS705 | Chlorobenzene |

Plasmid-Encoded Degradation Genes

The genetic information required for the breakdown of xenobiotic compounds is frequently located on plasmids. These mobile genetic elements can be transferred between bacteria, facilitating the rapid adaptation of microbial communities to new environmental contaminants. nih.gov This horizontal gene transfer is a key mechanism for the evolution of new degradation pathways. dtic.mil

A well-documented example is the degradation of chlorobenzene by Pseudomonas putida GJ31, where the gene for the key enzyme, chlorocatechol 2,3-dioxygenase (cbzE), is located on the 180 kb plasmid pKW1. nih.gov This plasmid contains a cluster of genes (cbzTEXGS) that encode a partial meta-cleavage pathway. nih.gov The complete degradation pathway in this organism is a mosaic, with other necessary gene clusters located elsewhere on the plasmid and on the chromosome. nih.gov

Another example involves Pseudomonas sp. strain P51, which can degrade several dichlorobenzene isomers. The catabolic genes for this pathway are found on a plasmid, demonstrating the role of these elements in expanding the metabolic capabilities of bacteria to include chlorinated aromatics. nih.gov The evolution of these pathways is often driven by the activity of mobile elements like transposons, which can cause DNA rearrangements and facilitate the assembly of new catabolic routes from existing genetic material. nih.gov The presence of these genes on plasmids suggests that the capability to degrade compounds like this compound could spread through microbial populations in a contaminated environment.

Table 2: Examples of Plasmids Involved in Chloroaromatic Degradation

Plasmid Host Organism Encoded Pathway/Key Genes Size (kb)
pKW1 Pseudomonas putida GJ31 Meta-cleavage of chlorocatechol (cbzE) 180
pADP-1 Pseudomonas sp. ADP Atrazine catabolism ~108
pJP4 Ralstonia eutropha JMP134 2,4-D and 3-chlorobenzoate degradation 88

| TOL plasmids | Pseudomonas putida | Toluene and xylene degradation | Variable |

Environmental Factors Influencing Biodegradation Efficiency

The efficiency of microbial degradation of chlorinated aromatic compounds is highly dependent on various environmental conditions. epa.gov These factors can influence microbial growth, enzyme activity, and the bioavailability of the contaminant. Key parameters include:

pH and Temperature: Most microbial degradation processes have optimal ranges for pH and temperature. For instance, the degradation of the herbicide isoproturon (B30282) by Sphingobium species is optimal at a pH of 7.0 and a temperature of 30°C. Deviations from these optimal conditions can significantly slow down or inhibit microbial activity.

Nutrient Availability: The presence of essential nutrients such as nitrogen, phosphorus, and trace elements is crucial for microbial growth and metabolism. Bioremediation strategies often involve adding these nutrients to stimulate the activity of indigenous degrading populations. researchgate.net

Oxygen Availability: The requirement for oxygen depends on the specific metabolic pathway. Aerobic pathways utilize oxygenases to initiate the attack on the aromatic ring. eurochlor.org In contrast, under anaerobic conditions, a process called reductive dechlorination can occur, where chlorine atoms are removed and replaced with hydrogen. eurochlor.orgresearchgate.net Complete mineralization of highly chlorinated compounds may require a sequence of anaerobic and aerobic conditions. eurochlor.org

Substrate Concentration: The concentration of the pollutant itself can affect degradation rates. While a minimum concentration is needed to induce the required catabolic enzymes, very high concentrations can be toxic to the microorganisms, inhibiting their activity. epa.gov

Presence of Other Substrates: The presence of other carbon sources can have mixed effects. In some cases, an easily degradable substrate may be consumed preferentially, slowing the degradation of the target compound. In other instances, the presence of a co-substrate can enhance degradation through cometabolism, where the enzymes produced to break down one compound act fortuitously on another. eurochlor.org

Bioaugmentation and Bioremediation Strategies (Conceptual Framework)

When indigenous microbial populations are unable to efficiently degrade a contaminant, bioremediation strategies can be employed to enhance the process. These strategies primarily fall into two categories: biostimulation and bioaugmentation. mdpi.com

Biostimulation involves modifying the environment to stimulate the existing native microbial community. mdpi.com This is often achieved by adding nutrients, electron acceptors (like oxygen), or electron donors to overcome limitations on microbial growth and activity. researchgate.netnih.gov For a site contaminated with this compound, this could involve optimizing the pH and nutrient levels of the soil or groundwater to encourage the growth of bacteria capable of its degradation.

Bioaugmentation is the process of introducing specific, pre-selected microorganisms (either single strains or consortia) into the contaminated environment to provide the necessary catabolic capabilities. researchgate.netmdpi.com This approach is particularly useful when the native microbial population lacks the specific genes required to degrade the target pollutant. researchgate.net For this compound contamination, a potential strategy would involve isolating bacteria that can efficiently degrade it in the laboratory, growing them to high densities, and then introducing them into the contaminated site. The success of bioaugmentation depends on the ability of the introduced microorganisms to survive, compete with the indigenous flora, and maintain their degradative activity in the field. nih.gov

Genetic bioaugmentation is an advanced concept where the catabolic genes themselves, often on plasmids, are transferred to indigenous bacteria, enhancing their degradative potential without introducing non-native organisms. nih.gov A conceptual framework for remediating a site contaminated with chlorinated catechols would involve a thorough site characterization to understand the limiting factors, followed by laboratory treatability studies to determine whether biostimulation, bioaugmentation, or a combination of both would be the most effective strategy. researchgate.net

Table of Compounds Mentioned

Compound Name
2,4-Dichlorophenoxyacetic acid
3-Chlorobenzoate
3-Chlorocatechol
4-Chlorocatechol
This compound
Atrazine
Benzene (B151609)
Chlorobenzene
Dichlorobenzene
Isoproturon
Toluene

Derivatives and Structure Activity Relationships

Synthesis and Characterization of Halogenated Methoxycatechol Derivatives

The synthesis of halogenated methoxycatechol derivatives, including 5-Chloro-3-methoxycatechol, can be achieved through methods like the electrophilic chlorination of 3-methoxycatechol (B1210430). vulcanchem.com Another approach involves the demethylation of a corresponding methyl ether under acidic conditions. vulcanchem.com

A notable derivative is this compound diacetate, which is formed by acetylating the hydroxyl groups. vulcanchem.com This process enhances the compound's stability, which is particularly useful for storage and in preventing oxidative degradation during further chemical modifications. vulcanchem.com The diacetate derivative can serve as a protected intermediate in reactions like palladium-catalyzed cross-coupling, highlighting its utility in organic synthesis. vulcanchem.com

Characterization of these derivatives involves various analytical techniques. For instance, the structure of this compound diacetate is confirmed through its SMILES notation (COc1cc(Cl)cc(OC(=O)C)c1OC(=O)C) and InChIKey (OXUQAJCNEOSEHW-UHFFFAOYSA-N). vulcanchem.com

Structure-Function Relationship in Enzymatic Transformations

The enzymatic transformation of this compound is significantly influenced by its molecular structure. In the context of biodegradation, microbial dioxygenases, such as those found in Pseudomonas species, are known to metabolize chlorocatechols. vulcanchem.com These enzymes typically cleave the aromatic ring through an ortho-cleavage pathway. vulcanchem.com

The presence of the methoxy (B1213986) group on the catechol ring can present a challenge for some enzymes, potentially hindering their binding and necessitating the use of specifically adapted biocatalysts for effective degradation. vulcanchem.com However, in some cases, the enzymatic machinery is well-suited for this substrate. For example, 5-chloro-3-methylcatechol (B1196421), a closely related compound, undergoes quantitative dehalogenation following transformation by chlorocatechol 1,2-dioxygenase and chloromuconate cycloisomerase. researchgate.netnih.gov This process leads to the formation of 2-methyldienelactone. researchgate.netnih.gov

The specific enzymes involved in these pathways, such as chlorocatechol 1,2-dioxygenases, have been found to have similar transformation rates for different isomers of chloromethylcatechols, indicating comparable specificity constants (kcat/Km values). nih.gov

Influence of Substituent Position and Nature on Metabolic Fate

The position and nature of substituents on the catechol ring are critical determinants of the metabolic fate of compounds like this compound. The relative positions of the chloro, methoxy, and hydroxyl groups dictate the pathway of enzymatic degradation and the resulting metabolites.

For instance, in the degradation of chlorotoluenes, different isomers of chloromethylcatechols are formed, and their subsequent metabolic routes vary significantly. nih.gov 5-chloro-3-methylcatechol, a major product from the dioxygenation of 3-chlorotoluene, is efficiently dehalogenated. researchgate.netnih.govresearchgate.net In contrast, its isomer, 4-chloro-3-methylcatechol, is poorly dehalogenated due to the kinetic properties of the involved enzymes. researchgate.netnih.govresearchgate.net

This highlights how a subtle change in substituent position can lead to a completely different metabolic outcome, with some isomers being readily mineralized while others may persist or form dead-end products. nih.govnih.gov The degradation of 3-chloro-5-methylcatechol, for example, results in the formation of 2-chloro-4-methylmuconolactone. researchgate.netnih.govresearchgate.net

The degradation pathways for these halogenated catechols often involve ortho-cleavage. ethz.ch However, the cleavage products of halogen-substituted compounds can sometimes inactivate the enzymes involved in meta-cleavage pathways. ethz.ch

Metal-Catecholate Complex Formation and Catalytic Relevance

Catechol and its derivatives, including this compound, are known to form complexes with various metal cations. rsc.org This complexation can have significant catalytic implications.

Transition metal cations, particularly Fe(III), have been shown to catalyze the 16O/18O exchange of the catecholic hydroxyl groups with H218O. rsc.org This indicates that the metal-catecholate complex formation facilitates this isotopic exchange. The catalytic activity is dependent on the metal ion, with Fe(III) and Cu(II) being more effective than the redox-inactive Al(III) and Zn(II). rsc.org The pH of the solution also plays a role, with increased complexation and labeling observed at higher pH levels for some metals. rsc.org

These metal-catecholate complexes can also be relevant in the context of catalysis in biological systems. For instance, iridium(III) complexes have been studied for their ability to perform redox catalysis in cells. nih.gov While not directly involving this compound, this research demonstrates the potential for metal complexes of catechol-like structures to participate in important catalytic cycles.

The synthesis of vanadium(V) Schiff base complexes with substituted catecholates, including those with methoxy groups, has been reported. rsc.org The electronic properties of the catecholato ligand, influenced by its substituents, affect the properties and stability of the resulting metal complex. rsc.orgresearchgate.net

Compound Information

Advanced Research Directions and Future Perspectives

Omics Technologies in Elucidating Novel Degradation Pathways

Genomics and Metagenomics: Comparative genomics can be used to analyze the genomes of bacterial strains known to metabolize 5-Chloro-3-methoxycatechol, such as species of Sphingomonas or Rhodococcus. By comparing them to non-degrading relatives, researchers can identify unique gene clusters encoding potential dioxygenases, hydrolases, and demethylases. Metagenomic analysis of contaminated environmental samples (e.g., pulp mill effluent) can bypass the need for cultivation, allowing for the direct discovery of novel catabolic genes from the entire microbial community.

Transcriptomics (RNA-Seq): By exposing a degrading microorganism to this compound as a sole carbon source or inducer, transcriptomics can provide a snapshot of the cellular response. This technique reveals which genes are significantly upregulated, pointing directly to the enzymes actively involved in its transport and catabolism. This is particularly useful for identifying the specific ring-cleavage dioxygenase responsible for its processing and the regulatory elements that control its expression.

Proteomics and Metabolomics: Proteomics validates transcriptomic data by identifying the actual proteins synthesized in response to the compound. Techniques like 2D-gel electrophoresis or shotgun proteomics (LC-MS/MS) can quantify the abundance of key enzymes. Concurrently, metabolomics can track the downstream products of this compound cleavage, such as 3-chloro-5-methoxy-cis,cis-muconate and subsequent intermediates, thereby confirming the operative pathway and identifying potential metabolic bottlenecks.

The integrated data from these approaches can build a comprehensive model of how microbes sense, transport, and catabolize this compound, paving the way for more effective bioremediation strategies.

Table 7.1: Application of Omics Technologies for Studying this compound Metabolism

Omics Technology Research Question Expected Outcome
Genomics What is the genetic basis for degradation? Identification of gene clusters encoding dioxygenases, demethylases, and transport proteins.
Transcriptomics Which genes are actively expressed in the presence of the compound? A quantitative map of gene upregulation, pinpointing key catabolic and regulatory genes.
Proteomics Which enzymes are produced to carry out the degradation? Confirmation and quantification of expressed catabolic enzymes (e.g., chlorocatechol dioxygenase).

| Metabolomics | What are the breakdown products and pathway intermediates? | Elucidation of the complete catabolic sequence from parent compound to central metabolism. |

Protein Engineering for Enhanced Biocatalytic Applications

The central enzymatic step in the degradation of this compound is its aromatic ring cleavage, typically catalyzed by a chlorocatechol dioxygenase. However, wild-type enzymes often exhibit suboptimal activity or stability with highly substituted substrates like this one. The presence of both a chloro- and a methoxy- group can pose steric and electronic challenges, sometimes leading to enzyme inactivation. Protein engineering offers a solution to overcome these limitations.

Directed Evolution: This technique involves creating large libraries of mutant enzymes through random mutagenesis and screening them for improved performance. For this compound, screens could be designed to identify variants with higher turnover rates (k_cat), lower K_m values (stronger binding), or resistance to substrate-induced inactivation. Iterative rounds of mutation and selection can yield highly specialized enzymes tailored for efficient transformation of this specific compound.

Site-Directed Mutagenesis: Based on the crystal structure of a target dioxygenase, rational design can be employed. Specific amino acid residues in the active site can be mutated to better accommodate the bulky methoxy (B1213986) group or to favorably interact with the chlorine substituent. For example, replacing a large hydrophobic residue with a smaller one could expand the active site cavity, improving substrate access and turnover.

The goal is to develop robust biocatalysts that can be used in bioreactors for treating industrial waste streams or as components in biosensors. An engineered enzyme with high specificity and efficiency for this compound would be a valuable asset for environmental biotechnology.

Table 7.2: Hypothetical Comparison of Wild-Type vs. Engineered Dioxygenase for this compound

Parameter Wild-Type Enzyme Engineered Variant Rationale for Improvement
Substrate This compound This compound Target of engineering
Relative Activity 15% (compared to catechol) 85% (compared to catechol) Increased catalytic efficiency
K_m (µM) 50 10 Enhanced substrate binding affinity
k_cat (s⁻¹) 5 40 Faster product turnover rate

| Inactivation Rate | High (Suicide inhibition) | Low | Increased operational stability |

Development of Biosensors for Halogenated Catechols

Rapid, on-site detection of chlorinated aromatic compounds is crucial for environmental monitoring and process control in bioremediation. This compound, as a key intermediate, can serve as an indicator of active pollutant degradation. Biosensors offer a highly sensitive and specific alternative to traditional analytical methods like chromatography.

Future research can focus on two main types of biosensors:

Enzyme-Based Biosensors: An engineered dioxygenase with high specificity for this compound (as described in 7.2) can be immobilized onto an electrode. The enzymatic ring-cleavage reaction consumes oxygen. This depletion of oxygen can be measured amperometrically, with the change in current being directly proportional to the concentration of the analyte.

Whole-Cell Biosensors: A microorganism specifically engineered to respond to this compound can be used. This involves placing a reporter gene (e.g., lux for bioluminescence or gfp for fluorescence) under the control of a promoter that is strongly induced by the compound. In the presence of this compound, the cell would produce a measurable light or fluorescent signal, enabling sensitive and selective detection in complex environmental matrices.

These biosensors could be integrated into portable devices for real-time field analysis of contaminated water or soil, providing immediate feedback on the progress of bioremediation efforts.

Computational Chemistry and Molecular Modeling Studies

While experimental approaches are vital, computational methods provide unparalleled insight into the molecular-level interactions that govern the biocatalysis of this compound. These in silico studies can guide and accelerate wet-lab experiments, particularly in protein engineering.

Molecular Docking: Docking simulations can predict the preferred binding orientation of this compound within the active site of a dioxygenase. This can reveal why it may be a poor substrate for some enzymes, highlighting steric clashes or unfavorable electronic interactions that hinder catalysis.

Quantum Mechanics/Molecular Mechanics (QM/MM): This powerful hybrid method can be used to model the entire enzymatic reaction mechanism. The reactive core (substrate and key active site residues) is treated with high-accuracy quantum mechanics, while the rest of the protein is modeled with classical molecular mechanics. This allows for the calculation of reaction energy barriers, elucidation of transition states, and a fundamental understanding of how the enzyme cleaves the aromatic ring.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the enzyme-substrate complex over time (nanoseconds to microseconds). This can reveal how protein flexibility, water molecule positioning, and conformational changes influence substrate binding and product release, providing a dynamic picture that complements static crystal structures.

These computational studies are essential for a rational approach to protein engineering, allowing researchers to predict the effects of mutations before undertaking laborious laboratory work.

Integration of Synthetic Biology for Sustainable Chemical Production

Beyond simple degradation, a forward-looking perspective involves "valorization"—converting a pollutant like this compound into a valuable product. Synthetic biology provides the tools to design and build novel metabolic pathways in microbial chassis organisms like Escherichia coli or Pseudomonas putida.

The strategy involves creating a synthetic pathway with two modules:

Upstream Module: This module would express the necessary enzymes (e.g., an engineered dioxygenase, hydrolase, and demethylase) to convert this compound into a central metabolite, such as succinyl-CoA or acetyl-CoA. This effectively funnels the pollutant into the host's core metabolism.

Downstream Module: This module would consist of a heterologous pathway that takes the central metabolite produced by the upstream module and converts it into a target chemical. Potential products include bioplastics (e.g., polyhydroxyalkanoates, PHA), biofuels, or specialty chemicals.

By coupling the degradation of an environmental pollutant to the synthesis of a high-value product, this synthetic biology approach embodies the principles of a circular bioeconomy. It transforms the challenge of bioremediation into an opportunity for sustainable bioproduction, creating economic incentives for cleaning up contaminated environments.

Table 7.3: List of Chemical Compounds Mentioned

Compound Name
This compound
3,5-Dichlorocatechol (B76880)
3-Chloro-5-methoxy-cis,cis-muconate
3-Oxoadipate
Acetyl-CoA
Catechol
Chlorinated guaiacols
Chlorocatechol
Maleylacetate (B1240894)
Polyhydroxyalkanoates (PHA)
Polychlorinated biphenyls (PCBs)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.